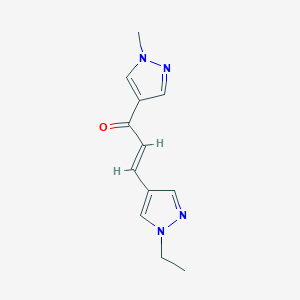![molecular formula C14H15N3O3 B4583854 5-{[(3,5-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4583854.png)
5-{[(3,5-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives involves several steps, including the treatment with specific reagents under controlled conditions to obtain the desired compound. For example, a related compound, ethyl 5-amino-1-[(5?-methyl-1?-t-butyl-4?-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, has been synthesized through treatment with ethyl 2-cyano-3,3-dimethylthioacrylate, showcasing the intricate process of synthesizing such compounds (L. Minga, 2005).
Molecular Structure Analysis
X-ray diffraction methods have been pivotal in determining the crystal structure of pyrazole derivatives, providing insight into their molecular structure. For instance, the detailed structural analysis of similar pyrazole derivatives has highlighted their monoclinic space group characteristics and molecular dimensions, which are crucial for understanding the compound's chemical behavior and potential applications (L. Minga, 2005).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, leading to the formation of new compounds with potential biological activities. Studies have explored the reactivity of these compounds with different reagents, unveiling their capacity to undergo transformations and form new chemical structures with unique properties (S. L. Bogza et al., 2005).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical application in various fields. These properties are often determined through spectroscopic and crystallographic techniques, providing a comprehensive understanding of the compound's characteristics and how they might influence its utility in different contexts (Isuru R. Kumarasinghe et al., 2009).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Dye Synthesis
One application of pyrazole carboxylic acids is in the synthesis of heterocyclic dyes. A study by Tao et al. (2019) describes the use of 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid as a coupling component to produce carboxylic pyrazolone-based mono-/bi-heterocyclic dyes. These dyes exhibit variable absorption maxima (λmax) depending on the substituents and heterocyclic rings used, indicating their potential in developing materials with specific optical properties (Tao, Zhao, Wang, Qian, & Huang, 2019).
Heterocyclic γ-Amino Acids
Another application involves the synthesis of constrained heterocyclic γ-amino acids, which are valuable for mimicking protein secondary structures. Mathieu et al. (2015) reported a short route to synthesize orthogonally protected amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), demonstrating the potential of pyrazole carboxylic acid derivatives in peptide and protein engineering (Mathieu, Bonnel, Masurier, Maillard, Martínez, & Lisowski, 2015).
Luminescence Sensing
Pyrazole carboxylic acids have also been used in the development of luminescent materials. Shi et al. (2015) synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks that show selective sensitivity to benzaldehyde derivatives, highlighting their use as potential fluorescence sensors (Shi, Zhong, Guo, & Li, 2015).
Eigenschaften
IUPAC Name |
5-[(3,5-dimethylphenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-8-4-9(2)6-10(5-8)16-13(18)12-11(14(19)20)7-15-17(12)3/h4-7H,1-3H3,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYRUHPLPWMCFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(C=NN2C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,5-dimethylphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4583773.png)
![N-(3-bromophenyl)-N'-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4583777.png)



![2-{[(4-bromo-2-chlorophenyl)amino]methylene}cyclohexanone](/img/structure/B4583800.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4583806.png)
![N-(4-methylphenyl)-N'-(5-{2-[(2-phenoxyethyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4583815.png)
![N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B4583822.png)
![methyl 4-({[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}methyl)benzoate](/img/structure/B4583825.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4583831.png)

![methyl 2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4583841.png)
![N-(3-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B4583871.png)